BRD4(1) Binding Affinity: Y06137 vs. Y06036 and Other Benzo[d]isoxazole Analogs (Head-to-Head ITC Comparison)
In the same isothermal titration calorimetry (ITC) study reported in J. Med. Chem. 2018, Y06137 (7m) bound to BRD4(1) with a Kd of 81 nM, which is marginally tighter than its closest analog Y06036 (6i, Kd = 82 nM) and substantially tighter than other series members 7l (Kd = 159 nM), 6j (Kd = 164 nM), and the reference compound 1 (Kd = 92 nM) [1]. The thermodynamic signature (ΔH = −11.9 kcal/mol, −TΔS = −2.2 kcal/mol) indicates an enthalpically driven binding interaction distinct from the reference compound 1 (ΔH = −9.3 kcal/mol) [1].
| Evidence Dimension | BRD4(1) binding affinity (Kd via ITC) |
|---|---|
| Target Compound Data | Y06137 (7m): Kd = 81 nM, ΔH = −11.9 kcal/mol, ΔG = −9.7 kcal/mol |
| Comparator Or Baseline | Y06036 (6i): Kd = 82 nM; 7l: Kd = 159 nM; 6j: Kd = 164 nM; Reference Compound 1: Kd = 92 nM |
| Quantified Difference | Y06137 has 2.0-fold tighter binding than 7l, 2.0-fold tighter than 6j, and 1.14-fold tighter than the reference compound 1; Y06036 differs by only 1 nM (1.2%) |
| Conditions | ITC assay; BRD4(1) bromodomain protein; J. Med. Chem. 2018, Table 4 |
Why This Matters
Y06137 achieves the tightest BRD4(1) binding within the benzo[d]isoxazole series, which directly translates to 2–3-fold greater cellular potency than Y06036 (see Evidence_Item 3), making it the preferred choice when maximal target engagement is required.
- [1] Zhang M, Zhang Y, Song M, et al. J Med Chem. 2018;61(7):3037-3058. Table 4: ITC Determination of Kd for the Binding of the Representative Compounds to BRD4(1). View Source
